Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its structural features that may allow interaction with various biological targets. The compound's unique structure combines a pyrazole ring with a sulfamoyl group and an ethyl ester, making it a candidate for further pharmacological investigation.
This compound is synthesized through multi-step chemical processes, often involving the reaction of hydrazine derivatives with various carbonyl compounds, followed by the introduction of sulfamoyl and aromatic groups. The synthesis methods are well-documented in scientific literature, highlighting their relevance in both academic and industrial settings.
Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be classified as:
The synthesis of ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves several key steps:
The reactions are often monitored using techniques such as thin-layer chromatography and characterized through spectroscopic methods including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
The molecular formula for ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is with a molecular weight of approximately 296.35 g/mol.
The structure features a pyrazole ring with a carboxylic acid derivative and a sulfamoyl group that significantly influences its chemical properties and biological activity.
Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions typical for compounds containing pyrazole and sulfamoyl functionalities:
The reactivity of this compound can be attributed to the electron-withdrawing effects of the sulfamoyl group, which can enhance electrophilicity at certain positions on the pyrazole ring.
The mechanism of action for ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The structural features suggest that it may act as an inhibitor or modulator in various biochemical pathways.
Experimental studies have indicated that similar compounds exhibit analgesic and anti-inflammatory activities, suggesting potential therapeutic applications for this compound in managing pain and inflammation.
Comprehensive analyses using techniques like differential scanning calorimetry could provide insights into thermal stability and phase transitions.
Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has potential applications in:
The synthesis of ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS 1187446-61-2) employs a modular strategy that constructs the pyrazole core before introducing sulfonamide and ester functionalities. A three-step sequence is commonly utilized, beginning with the formation of the pyrazole ring via cyclocondensation. As demonstrated in analogous syntheses, hydrazine derivatives undergo [3+2] cycloaddition with 1,3-dicarbonyl compounds to yield the 1H-pyrazole scaffold [1].
Subsequent sulfonation at C5 is achieved using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to prevent over-sulfonation. This step generates a reactive sulfonyl chloride intermediate, which is immediately subjected to amination with N-methyl-m-toluidine (3-methyl-N-methylaniline) in tetrahydrofuran (THF) with triethylamine as an acid scavenger. The final esterification at C4 employs ethyl chloroformate in acetone, yielding the target compound in 68–75% purity after intermediate isolation [1] .
Table 1: Synthetic Routes for Pyrazole-Sulfonamide Hybrids
Step | Reaction | Reagents/Conditions | Key Intermediate |
---|---|---|---|
1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl, 80°C, 4h | Unsubstituted 1H-pyrazole |
2 | Sulfonation/amination | (i) ClSO₃H, 0°C; (ii) N-methyl-m-toluidine, THF, Et₃N | 5-(Methyl(3-methylphenyl)sulfamoyl)-1H-pyrazole |
3 | Esterification | Ethyl chloroformate, acetone, reflux | Target compound |
Alternative pathways include microwave-assisted cyclization, which reduces reaction times from hours to minutes. For structurally analogous nitrothiophene-pyrazoline hybrids, microwave irradiation (120°C, 20 min) improved cyclization yields by 15–20% compared to conventional heating .
Sulfamoylation efficiency hinges on solvent polarity and nucleophile selection. Polar aprotic solvents like dimethylformamide (DMF) accelerate amination but risk dialkylation. Studies on ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS 88398-83-8) reveal that sterically hindered amines like N-methyl-m-toluidine require catalysts such as 4-dimethylaminopyridine (DMAP) to achieve >85% conversion . Crucially, maintaining a pH buffer (pH 7.5–8.5) prevents hydrolysis of the sulfonyl chloride intermediate [1].
Esterification optimization involves protecting group strategies. When direct carboxylation at C4 is non-selective, a "protection-sulfamoylation-deprotection-esterification" sequence is employed. The carboxylic acid precursor is shielded as a tert-butyl ester during sulfamoylation, then deprotected and re-esterified. This approach minimizes side reactions, enhancing overall yield from 52% to 78% in pilot-scale trials .
Table 2: Solvent and Catalyst Effects on Sulfamoylation
Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
THF | None | 25 | 12 | 65 |
DMF | None | 25 | 6 | 72 |
Acetonitrile | DMAP (5 mol%) | 60 | 3 | 88 |
Dichloromethane | Pyridine | 40 | 8 | 70 |
Continuous-flow technology addresses exothermic risks in sulfonation and amination steps. Microreactors with residence times of 2–5 minutes enable precise temperature control (ΔT ± 2°C), suppressing by-product formation. For the analogous compound ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS 1239733-52-8), flow systems increased throughput by 40% compared to batch reactors .
Purification challenges arise from residual triethylamine hydrochloride and regioisomeric impurities. Industrial processes employ tandem crystallization-solvent washing:
Table 3: Crystallization Solvent Efficiency
Solvent System | Purity (%) | Recovery Yield (%) | Key Impurities Removed |
---|---|---|---|
Ethanol/water (1:3) | 98.2 | 85 | Triethylamine hydrochloride |
Methanol | 95.1 | 92 | Unreacted sulfonyl chloride |
Isopropanol | 99.6 | 80 | Regioisomeric pyrazoles |
Structural Characterization Techniques
Spectroscopic validation includes:
Computational modeling (DFT/B3LYP/6-31G*) reveals the sulfamoyl group's electron-withdrawing effect, which reduces electron density at pyrazole C4 (Mulliken charge: +0.32 e). This polarization facilitates electrophilic attacks at C3 and C5, informing reactivity predictions [1].
Table 4: Spectroscopic Signatures of Key Functional Groups
Functional Group | ¹H NMR Chemical Shift (δ, ppm) | IR Absorption (cm⁻¹) |
---|---|---|
Ethyl ester | 1.35 (t), 4.35 (q) | 1705 (C=O stretch) |
Methyl(aryl)amine | 3.10 (s, N-CH₃) | 1280 (C-N stretch) |
Sulfonamide | Not applicable | 1340, 1160 (S=O asym/sym) |
Pyrazole NH | 12.15 (s) | 3150 (N-H stretch) |
Structural Analogs and Nomenclature
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: